REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:20][C:21](NC2C=CC(C3(CC(O)=O)CC4C(=CC=CC=4)C3)=CC=2)=[O:22])[CH:6]=[CH:7][C:8]=1[NH:9]C(NC1C=CC=CC=1C)=O.C([O-])=O.[NH4+].[CH2:47]([OH:49])[CH3:48]>[Pd]>[CH2:47]([O:49][C:21](=[O:22])[CH2:20][C:5]1[CH:6]=[CH:7][C:8]([NH2:9])=[C:3]([OH:2])[CH:4]=1)[CH3:48] |f:1.2|
|
Name
|
(3-hydroxy-4-nitro-phenyl)-acetic acid ethyl ester
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1NC(=O)NC1=C(C=CC=C1)C)CC(=O)NC1=CC=C(C=C1)C1(CC2=CC=CC=C2C1)CC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 minutes the mixture was filtered hot through a pad
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
of filter-aid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC(=C(C=C1)N)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |